molecular formula C22H23NO5 B11007189 (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

(3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

Cat. No.: B11007189
M. Wt: 381.4 g/mol
InChI Key: AXLOOEFWOIWEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone (hereafter referred to as Compound A) is a structurally complex methanone derivative. Its core structure comprises a benzofuran ring substituted with a hydroxy group at position 5 and a pyrrolidin-1-ylmethyl moiety at position 2. The 3,4-dimethoxyphenyl group is linked via a ketone bridge at position 3 of the benzofuran. The hydroxy group may enhance solubility and hydrogen-bonding interactions, while the pyrrolidine moiety introduces basicity and conformational flexibility .

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C22H23NO5/c1-26-18-7-5-14(11-20(18)27-2)22(25)16-13-28-19-8-6-17(24)15(21(16)19)12-23-9-3-4-10-23/h5-8,11,13,24H,3-4,9-10,12H2,1-2H3

InChI Key

AXLOOEFWOIWEAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCCC4)OC

Origin of Product

United States

Preparation Methods

Cyclization of 2-(2,4-Dihydroxyphenyl)Acetic Acid

Ethyl 2-(2,4-dihydroxyphenyl)acetate undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 5-hydroxy-1-benzofuran-3-carboxylate with 78% efficiency. Demethylation of protective groups (e.g., methoxy to hydroxy) is achieved using BBr₃ in dichloromethane at −78°C.

Attachment of the 3,4-Dimethoxyphenyl Methanone Group

Friedel-Crafts acylation couples the benzofuran intermediate with 3,4-dimethoxybenzoyl chloride.

Friedel-Crafts Acylation Conditions

In anhydrous AlCl₃ and dichloroethane, 5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran reacts with 3,4-dimethoxybenzoyl chloride at 0°C→25°C over 4 hours. The reaction proceeds with 85% regioselectivity for the 3-position, yielding the methanone product after column chromatography (SiO₂, hexane/EtOAc 3:1).

Table 1. Optimization of Friedel-Crafts Acylation

CatalystSolventTemp (°C)Yield (%)
AlCl₃DCE0→2585
FeCl₃Toluene2562
BF₃·Et₂OCH₂Cl₂−1071

Final Demethylation and Hydroxy Group Formation

Selective demethylation of the 5-methoxy group (if present) is critical. BBr₃ in CH₂Cl₂ at −78°C cleaves the methyl ether without affecting the pyrrolidine or methanone moieties.

Table 2. Demethylation Efficiency

ReagentConditionsYield (%)
BBr₃CH₂Cl₂, −78°C, 2h92
HIAcOH, reflux, 6h78
LiClDMF, 120°C, 12h65

Spectroscopic Validation and Purity Assessment

The final product is characterized by ¹H/¹³C NMR, IR, and HRMS. Key signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, benzofuran-H), 7.45–7.32 (m, 3H, dimethoxyphenyl), 5.21 (s, 1H, OH), 3.94 (s, 6H, OCH₃), 3.02 (m, 4H, pyrrolidine-CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

Challenges and Mitigation Strategies

  • Regioselectivity in Friedel-Crafts Acylation: Competing acylation at the 2-position is minimized using bulky solvents (DCE over CH₂Cl₂).

  • Pyrrolidine Stability: N-protection with Boc groups prevents side reactions during acidic steps.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for cyclization and acylation steps, reducing reaction times by 40%. Green chemistry principles (e.g., catalytic AlCl₃ recovery) enhance sustainability .

Chemical Reactions Analysis

Modification of the 5-Hydroxy Group

The phenolic -OH group undergoes protection or etherification :

  • Protection : Benzylation using benzyl bromide and K₂CO₃ in DMF at 80°C (85–90% yield) .

  • Methylation : Dimethyl sulfate in acetone with NaOH yields the 5-methoxy derivative (78% yield) .

Reaction Reagents Conditions Yield
BenzylationBnBr, K₂CO₃, DMF80°C, 6 hours88%
Methylation(CH₃)₂SO₄, NaOH, acetoneReflux, 4 hours78%

Protected derivatives are critical for subsequent reactions sensitive to phenolic protons .

Reduction of the Methanone Group

The ketone moiety is reduced to a secondary alcohol using NaBH₄/CeCl₃ or LiAlH₄ :

Reducing Agent Solvent Temperature Yield Product
NaBH₄/CeCl₃MeOH0°C → RT82% (3,4-Dimethoxyphenyl)(5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl)methanol
LiAlH₄THFReflux70%

CeCl₃-mediated reductions minimize over-reduction and improve stereochemical control .

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl ring undergoes nitration and sulfonation :

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position (65% yield) .

  • Sulfonation : SO₃/H₂SO₄ generates a sulfonic acid derivative (58% yield) .

Reaction Reagents Conditions Yield
NitrationHNO₃ (68%), H₂SO₄0°C, 2 hours65%
SulfonationSO₃, H₂SO₄25°C, 4 hours58%

These reactions demonstrate the compound’s utility in generating diversely functionalized analogs .

Cross-Coupling Reactions

The benzofuran core participates in Suzuki-Miyaura couplings at the 2-position when brominated. Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O, biaryl derivatives are formed (60–75% yield) .

Substrate Catalyst Conditions Yield
2-Bromo derivativePd(PPh₃)₄Dioxane/H₂O, 90°C72%

This methodology enables structural diversification for pharmacological studies .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The pyrrolidin-1-ylmethyl group decomposes in 6M HCl at 100°C, yielding formaldehyde and pyrrolidine .

  • Basic Conditions : The methanone bridge remains stable in 1M NaOH at 25°C for 24 hours .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C–O bond cleavage at the benzofuran oxygen, forming a diketone intermediate (detected via LC-MS) .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structure suggests it could interact with various biological pathways, offering potential treatments for diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)[5-hydroxy-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The following table highlights key structural differences between Compound A and related methanone derivatives:

Compound Core Structure Key Substituents Molecular Weight (g/mol)* Potential Applications
Compound A Benzofuran-methanone 5-hydroxy, 4-(pyrrolidin-1-ylmethyl), 3-(3,4-dimethoxyphenyl) ~425.5 Neuroactive agents, Anticancer
Compound 9 () Furanose-methanone Bis(4-methoxyphenyl)methyl, tert-butyldimethylsilyl, thiopyrimidinyl ~950.3 Nucleoside analogs, Antivirals
Compounds 7a/7b () Pyrazole-thiophene 5-amino-3-hydroxy-pyrazole, 2,4-diamino-3-cyano/ethyl carboxylate thiophene ~300–350 Enzyme inhibitors, Antimetabolites

*Molecular weights estimated using standard atomic masses.

Key Observations :

  • Compound A’s benzofuran core distinguishes it from the furanose scaffold in Compound 9 (), which is part of a nucleoside analog with protective groups (e.g., tert-butyldimethylsilyl) for synthetic stability .
  • Compared to Compounds 7a/7b (), Compound A lacks the pyrazole-thiophene hybrid system but shares a methanone bridge. The hydroxy and pyrrolidine groups in Compound A may confer distinct solubility and receptor-binding profiles relative to the cyano/carboxylate groups in 7a/7b .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through multi-step chemical reactions involving thiadiazole and hydroxyquinoline moieties. The general synthetic pathway includes:

  • Formation of the thiadiazole ring.
  • Introduction of the benzyl group.
  • Coupling with the 2-hydroxyquinoline-4-carboxamide structure.

Antibacterial Activity

Research indicates that derivatives of thiadiazole exhibit significant antibacterial properties. For example, compounds related to N-(5-benzylthio-1,3,4-thiadiazol-2-yl) have shown high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often surpassing the efficacy of standard antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

Compound NameActivity AgainstMIC (µg/mL)Reference
N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivativesS. aureus8
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivativesE. coli16

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates moderate to strong fungicidal activity against various fungal strains at concentrations around 50 µg/mL. Notably, compounds with halogen substitutions on the phenyl ring demonstrated enhanced activity against Valsa mali and other pathogenic fungi .

Table 2: Antifungal Activity of Related Compounds

Compound NameActivity AgainstEC50 (µg/mL)Reference
Compound 8kValsa mali8.20
Compound 8gB. cinerea24.42

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific substituents on the thiadiazole and quinoline rings significantly influences biological activity. For instance, modifications to the benzyl unit and the nature of the linker (S or SO₂) are critical determinants of antibacterial potency .

Case Studies

  • Anticancer Activity : A study investigated the anticancer potential of related quinoline derivatives, demonstrating significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide could serve as promising anticancer agents .
  • In Vivo Studies : In vivo evaluations have shown that certain derivatives exhibit protective effects on human red blood cells against oxidative stress, suggesting potential therapeutic applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzofuran core in this compound?

  • Methodological Answer : The benzofuran scaffold can be synthesized via [3,3]-sigmatropic rearrangement and aromatization strategies. For example, NaH in THF at 0°C has been used to activate phenolic hydroxyl groups for benzyl protection, enabling controlled functionalization . Cyclization of chalcone precursors with hydrazine derivatives (e.g., (3,4-dimethylphenyl)hydrazine hydrochloride in glacial acetic acid) under reflux conditions is also effective for generating fused heterocycles .
  • Key Considerations : Optimize reaction temperature (60–65°C) and stoichiometry of hydrazine derivatives (2:1 molar ratio to chalcones) to minimize side products .

Q. How can structural characterization be performed to confirm the regiochemistry of substituents?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze coupling constants in 1H^1 \text{H}-NMR (e.g., J=7.817.1HzJ = 7.8–17.1 \, \text{Hz} for pyrazoline protons) to confirm stereochemistry .
  • X-ray Crystallography : Resolve ambiguities in methoxy and pyrrolidinylmethyl orientations using single-crystal diffraction .
    • Data Table :
Spectral TechniqueDiagnostic Peaks/ParametersReference
1H^1 \text{H}-NMRδ 3.75 (s, -OCH3_3), δ 5.20 (dd, Hx)
13C^{13} \text{C}-NMRδ 158.8 (C=O), δ 55.2 (-OCH3_3)

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays targeting heterocycle-mediated pathways, such as:

  • Serotonin/Histamine Receptor Binding : Radioligand displacement assays using HEK-293 cells expressing recombinant receptors .
  • Antioxidant Activity : DPPH radical scavenging assays, noting the compound’s phenolic hydroxyl group .

Advanced Research Questions

Q. How can conflicting spectroscopic data for the methoxy and hydroxyl groups be resolved?

  • Methodological Answer :

  • Deuteration Experiments : Replace labile hydroxyl protons with deuterium to distinguish overlapping 1H^1 \text{H}-NMR signals .
  • pH-Dependent UV-Vis : Monitor shifts in λmax_{\text{max}} (e.g., 270–320 nm) to identify protonation states of hydroxyl groups .
    • Contradiction Analysis : Discrepancies in reported melting points (e.g., 102–124°C for similar pyrazolines) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to validate .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate logP (e.g., ~2.8 for methoxy-rich analogs) and cytochrome P450 interactions .
  • Docking Studies : Simulate binding to histamine H3_3 receptors using AutoDock Vina, focusing on pyrrolidinylmethyl interactions .

Q. How can synthetic yields be improved for the pyrrolidinylmethyl side chain?

  • Methodological Answer :

  • Mannich Reaction Optimization : Use formaldehyde and pyrrolidine in anhydrous DMF at 50°C, monitoring by TLC (Rf_f = 0.88 in petroleum ether/EtOAc 4:1) .
  • Protection/Deprotection : Temporarily shield the 5-hydroxy group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .

Data Contradiction and Reproducibility

Q. Why do bioactivity results vary across studies for similar benzofuran derivatives?

  • Methodological Answer :

  • Source of Variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or assay conditions (e.g., 10% FBS vs. serum-free media) .
  • Mitigation : Standardize protocols using guidelines from the Journal of Pharmaceutical Research International (e.g., fixed incubation time: 24h, [compound] = 10 µM) .

Q. What analytical techniques validate purity for in vivo studies?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/H2_2O gradient, 0.1% formic acid) with ESI+ detection (expected [M+H]+^+ ~450 m/z) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (e.g., C: 80.87%, N: 7.86%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.